3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride
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Overview
Description
3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride is a complex organic compound that features a bromine atom, a methylamino group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride typically involves multiple steps:
Sulfonylation: The sulfonyl chloride group can be added using chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or sulfonyl chloride positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methylamine (CH3NH2) in an organic solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for targeted biochemical interactions .
Properties
Molecular Formula |
C9H9BrClNO4S |
---|---|
Molecular Weight |
342.59 g/mol |
IUPAC Name |
3-bromo-4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO4S/c1-12-9(13)5-16-8-3-2-6(4-7(8)10)17(11,14)15/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
MOCRBFMNRCGBTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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